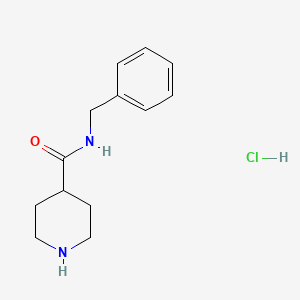

N-benzylpiperidine-4-carboxamide hydrochloride

Description

The exact mass of the compound this compound is 254.1185909 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUXDWANRATKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585558 | |

| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101264-48-6 | |

| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzylpiperidine-4-carboxamide hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of N-benzylpiperidine-4-carboxamide Hydrochloride

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chemical entity, it belongs to a class of compounds, 4-benzylpiperidine carboxamides, which have been explored for their potential as neuropharmacological agents, including as serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs).[1][2] Its structural backbone is also a critical component in the synthesis of more complex molecules. For instance, the closely related precursor, N-benzylpiperidine-4-carboxaldehyde, serves as a key intermediate in the multi-step synthesis of Donepezil, a cholinesterase inhibitor used in the management of Alzheimer's disease.[3][4][5]

This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical characteristics, synthesis, analytical characterization, reactivity, and safety protocols, providing a foundational understanding for its application in a laboratory and developmental setting.

Chemical Structure and Identifiers

The molecular architecture of this compound consists of a piperidine ring N-substituted with a benzyl group and C4-substituted with a carboxamide moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Structure

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [6] |

| CAS Number | 101264-48-6 | [6][7] |

| Molecular Formula | C₁₃H₁₉ClN₂O | [6][7] |

| Molecular Weight | 254.75 g/mol | [6] |

| Parent Compound | N-benzylpiperidine-4-carboxamide (PubChem CID: 3868064) | [6] |

| Synonyms | N-BENZYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE, N-Benzylpiperidine-4-carboxamide HCl | [6] |

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively published. The table below summarizes computed properties from reliable databases and notes experimental data for closely related precursors where applicable.

| Property | Value | Notes | Source |

| Monoisotopic Mass | 254.1185909 Da | Computed | [6] |

| Physical State | Solid (Predicted) | Based on hydrochloride salt form | - |

| XlogP | 1.1 | Computed (for free base) | [8] |

| Hydrogen Bond Donors | 2 | Computed (for free base cation) | [6] |

| Hydrogen Bond Acceptors | 1 | Computed (for free base) | [6] |

| Melting Point | 172 °C / 341.6 °F | For related compound: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride | [9] |

| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | For related compound: N-Benzylpiperidine-4-carboxaldehyde | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water. | For related compound: N-Benzylpiperidine-4-carboxaldehyde. The hydrochloride salt is expected to have higher aqueous solubility. | [10] |

| Stability | Stable under normal conditions. May be hygroscopic or air sensitive. | Inferred from SDS of similar structures | [9][11] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from 4-piperidinecarboxylic acid or its ester derivatives. The following workflow is based on established synthetic routes for similar compounds.[4]

Caption: General synthetic workflow for N-benzylpiperidine-4-carboxamide HCl.

Detailed Experimental Protocol

Causality: This protocol follows a logical progression from a commercially available starting material. The esterification protects the carboxylic acid while the subsequent N-alkylation introduces the benzyl group. Hydrolysis is necessary to deprotect the acid for the final amidation step. The final salt formation with HCl is a standard procedure to produce a stable, crystalline solid that is easier to handle and purify than the free base oil.

-

Step 1: Esterification of 4-Piperidinecarboxylic Acid.

-

Suspend 4-piperidinecarboxylic acid in methanol.

-

Cool the mixture in an ice bath and bubble dry HCl gas through it, or add acetyl chloride dropwise.

-

Reflux the mixture for 4-12 hours until TLC indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure to yield methyl 4-piperidinecarboxylate hydrochloride.

-

-

Step 2: N-Alkylation.

-

Dissolve the product from Step 1 in a suitable solvent like methanol.

-

Add a base, such as triethylamine, to neutralize the hydrochloride and free the secondary amine.

-

Add benzyl bromide dropwise and reflux the mixture for 4-12 hours.[4]

-

After the reaction is complete, concentrate the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain methyl N-benzyl-4-piperidinecarboxylate, often as an oil.[4]

-

-

Step 3: Saponification (Hydrolysis).

-

Dissolve the ester from Step 2 in methanol and add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[4]

-

Reflux the mixture for 2-4 hours.

-

Evaporate the methanol and adjust the pH of the remaining aqueous solution to ~6 with concentrated HCl, which will precipitate the N-benzyl-4-piperidinecarboxylic acid as a solid.

-

Filter and dry the solid product.

-

-

Step 4: Amidation.

-

Convert the carboxylic acid from Step 3 to an acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) at 0 °C.

-

Carefully bubble ammonia gas through the solution or add a solution of ammonium hydroxide to form the primary amide.

-

Work up the reaction by washing with water and evaporating the solvent to yield the crude N-benzylpiperidine-4-carboxamide free base.

-

-

Step 5: Hydrochloride Salt Formation.

-

Dissolve the crude amide base from Step 4 in a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas) until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

Purification

The final product, this compound, is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. Purity should be assessed using techniques like HPLC, melting point analysis, and NMR spectroscopy.

Spectral and Analytical Characterization

Self-Validation: A combination of spectroscopic and chromatographic methods provides a self-validating system for confirming the identity and purity of the synthesized compound. Each technique offers orthogonal information, ensuring a high degree of confidence in the final characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.5 ppm), and a series of multiplets for the piperidine ring protons. The amide NH₂ protons will appear as a broad singlet.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the amide carbonyl carbon (~175 ppm), aromatic carbons (127-140 ppm), the benzylic CH₂ carbon (~63 ppm), and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₁₃H₁₈N₂O) at m/z 219.15.[12] Predicted collision cross-section (CCS) values can further aid in structural confirmation.[12]

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key expected peaks include: a strong C=O stretch for the amide around 1650 cm⁻¹, N-H stretching bands for the primary amide around 3300-3100 cm⁻¹, C-H stretches for the aromatic and aliphatic groups, and a broad N-H stretch for the piperidinium hydrochloride salt.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a standard method to assess the purity of the final compound. A typical mobile phase might consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). Purity is determined by the peak area percentage of the main component.

Reactivity and Stability

-

Functional Group Reactivity : The molecule possesses three key functional groups: a tertiary amine (as a hydrochloride salt), a primary amide, and an aromatic benzyl ring.

-

The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions with heating.

-

The piperidinium hydrochloride is acidic and will react with bases to liberate the free tertiary amine. The free amine is nucleophilic and can react with electrophiles.

-

The benzyl group can undergo catalytic hydrogenolysis to cleave the C-N bond, removing the benzyl protecting group to yield piperidine-4-carboxamide. The aromatic ring is generally unreactive except under harsh electrophilic aromatic substitution conditions.

-

-

Stability and Storage : The hydrochloride salt is generally more stable and less volatile than its free base counterpart. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9] Some similar compounds are noted to be hygroscopic or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9][11]

Safety and Handling

Trustworthiness: The safety protocols outlined are derived from aggregated GHS data and SDS information for structurally related compounds. Following these guidelines establishes a self-validating system of safe laboratory practice when handling this or similar chemical entities.

GHS Hazard Classification

Aggregated GHS information indicates the following hazards[6]:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment :

-

Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[9]

Applications in Research and Development

This compound is primarily valuable as a building block in organic synthesis and medicinal chemistry.

-

Pharmaceutical Intermediate : Its core structure is a key pharmacophore. The related aldehyde is a direct precursor in the synthesis of Donepezil.[3][5] This compound serves as a readily available starting material or intermediate for synthesizing analogs and derivatives for drug discovery programs.

-

Scaffold for CNS Drug Discovery : The broader class of 4-benzylpiperidine carboxamides has been systematically studied to understand the structure-activity relationship (SAR) for inhibiting serotonin, norepinephrine, and dopamine transporters.[1][2] This specific molecule can be used as a reference compound or starting point for developing novel central nervous system (CNS) agents.

Conclusion

This compound is a well-defined chemical entity with established synthetic pathways and clear safety considerations. Its significance lies in its utility as a versatile intermediate for constructing complex pharmaceutical agents and as a molecular scaffold for exploring treatments for neurological disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for its effective and safe application in research and development.

References

- Vertex AI Search. (n.d.).

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Gaonkar, S. L., et al. (2017). An Improved and Scalable Synthesis of Donepezil Hydrochloride. Asian Journal of Chemistry, 29(9), 1999-2002.

-

PubChemLite. (n.d.). This compound (C13H18N2O). Université du Luxembourg. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carboxamide. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (2024). 1-benzyl-4-piperidine carboxaldehyde. Retrieved from [Link]

-

Paudel, S., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 590-598. Retrieved from [Link]

-

ChemBK. (2024). N-Benzyl-4-piperidinecarbaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

Biomolecules & Therapeutics. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]

Sources

- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 3. innospk.com [innospk.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. PubChemLite - this compound (C13H18N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to N-benzylpiperidine-4-carboxamide hydrochloride (CAS: 101264-48-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-benzylpiperidine-4-carboxamide hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and its emerging role as a scaffold for neurologically active agents.

Core Chemical Identity and Properties

This compound is a piperidine derivative characterized by a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for biological screening and formulation studies.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 101264-48-6 | [1][2] |

| Molecular Formula | C₁₃H₁₉ClN₂O | [1][2] |

| Molecular Weight | 254.76 g/mol | [1][2] |

| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [1] |

| Canonical SMILES | C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl | [1] |

| InChIKey | HMUXDWANRATKIH-UHFFFAOYSA-N | [1] |

| Physical Form | Solid (predicted) | |

| Solubility | Information not readily available. Likely soluble in water and polar organic solvents. | |

| Melting Point | Information not readily available. |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic strategy involves the N-benzylation of a piperidine-4-carboxylic acid derivative, followed by amidation and subsequent conversion to the hydrochloride salt.

A plausible synthetic route, adapted from related procedures, is outlined below.[3] This pathway ensures a high yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a composite based on established chemical transformations for similar structures. Researchers should optimize conditions as needed.

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

-

To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2-3 equivalents).

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 1-benzylpiperidine-4-carboxylate as an oil.

Step 2: Synthesis of N-benzylpiperidine-4-carboxamide

-

Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in a solution of ammonia in methanol (7N or similar concentration).

-

Heat the mixture in a sealed pressure vessel at a temperature ranging from 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude N-benzylpiperidine-4-carboxamide can be purified by recrystallization or column chromatography.

Step 3: Formation of this compound

-

Dissolve the purified N-benzylpiperidine-4-carboxamide in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) or bubble dry HCl gas through the solution while stirring.

-

A precipitate of the hydrochloride salt will form.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the benzyl group, the piperidine ring protons, and the amide protons. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR: Will display distinct signals for the carbon atoms of the benzyl group, the piperidine ring, and the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the free base (C₁₃H₁₈N₂O) at m/z [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band), as well as C-H stretches from the aromatic and aliphatic portions of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a suitable reversed-phase HPLC method with UV detection.

Note: At the time of writing, publicly available experimental spectra for this compound are limited. Researchers should acquire their own analytical data to verify the structure and purity of their samples.

Biological Activity and Therapeutic Potential

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of N-benzylpiperidine-4-carboxamide have shown promise in two key areas of neuroscience research:

Cholinesterase Inhibition for Alzheimer's Disease

Several studies have explored N-benzylpiperidine carboxamide derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][4] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The N-benzylpiperidine moiety can engage in important interactions with the active site of cholinesterases, making this scaffold a promising starting point for the design of novel inhibitors.

Monoamine Reuptake Inhibition for Depression

The N-benzylpiperidine carboxamide core has also been investigated for its ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] Triple reuptake inhibitors (TRIs) that block the transporters for all three of these neurotransmitters are of interest as potentially more effective and faster-acting antidepressants. Structure-activity relationship (SAR) studies on N-benzylpiperidine carboxamide derivatives have shown that modifications to the molecule can modulate its potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Applications in Research and Drug Development

This compound serves as a valuable tool for researchers in several capacities:

-

Scaffold for Library Synthesis: Its straightforward synthesis and reactive handles make it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: The N-benzylpiperidine and carboxamide moieties can be considered as fragments for building more complex molecules with desired pharmacological properties.

-

Pharmacological Probe: As a simple, unadorned member of its class, it can be used as a reference compound in SAR studies to understand the contribution of the core scaffold to biological activity.

Safety and Handling

Based on GHS classifications for the parent compound, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemically tractable and biologically relevant molecule. Its structural simplicity, coupled with the demonstrated potential of its derivatives as cholinesterase and monoamine reuptake inhibitors, makes it a compound of significant interest for researchers in medicinal chemistry and neuropharmacology. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering scientists to leverage this versatile scaffold in their drug discovery endeavors.

References

-

Jakubowska, A., Girek, M., Szymańska, E., Pawełczyk, A., & Olejarz-Maciej, A. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta poloniae pharmaceutica, 69(3), 449–455. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16232225, this compound. Retrieved January 5, 2026 from [Link].

-

van Greunen, D. G., Panayides, J.-L., Parkinson, C. J., & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680–693. [Link]

-

Paudel, S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392–398. [Link]

-

García-Sánchez, C., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(23), 8251. [Link]

-

KoreaScience. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved January 5, 2026, from [Link]

- Hu, K. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.

-

Paudel, S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392-398. [Link]

Sources

- 1. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 6. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

synthesis of N-benzylpiperidine-4-carboxamide hydrochloride

An In-Depth Technical Guide to the Synthesis of N-benzylpiperidine-4-carboxamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No: 101264-48-6), a valuable piperidine derivative.[1][2] Piperidine motifs are privileged scaffolds in medicinal chemistry, frequently found in pharmacologically active compounds.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. We will explore the primary synthetic routes, focusing on the direct N-benzylation of isonipecotamide and the amidation of N-benzyl-4-piperidinecarboxylic acid, culminating in the formation of the hydrochloride salt for improved stability and handling.

Introduction and Strategic Overview

N-benzylpiperidine-4-carboxamide is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a primary carboxamide group. The N-benzyl group is a common feature in pharmaceuticals, capable of engaging in critical cation-π interactions with biological targets, while the piperidine ring offers a versatile three-dimensional structure for further modification.[4] Its hydrochloride salt form enhances aqueous solubility and crystallinity, simplifying purification and formulation.

The synthesis of this target molecule can be approached from several strategic starting points. The choice of pathway often depends on the availability and cost of starting materials, desired scale, and overall process efficiency.

Caption: Overview of primary synthetic routes to the target compound.

This guide will detail the two most practical and scientifically sound approaches:

-

Route 1: Direct N-Benzylation. This is often the most direct and efficient method, starting from commercially available piperidine-4-carboxamide (isonipecotamide).[5]

-

Route 2: Amidation of a Carboxylic Acid Precursor. This route is valuable if N-benzyl-4-piperidinecarboxylic acid is a more readily available or cost-effective starting material.

Route 1: Synthesis via N-Benzylation of Piperidine-4-carboxamide

This pathway is a classic example of nucleophilic substitution (SN2), where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.

Principle and Mechanistic Insight

The core of this synthesis is the formation of a carbon-nitrogen bond. The lone pair of electrons on the piperidine nitrogen atom attacks the benzyl halide (e.g., benzyl bromide or chloride), displacing the halide ion. A non-nucleophilic base is crucial to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[4]

Detailed Experimental Protocol

Step 2.2.1: N-Benzylation of Piperidine-4-carboxamide

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxamide (isonipecotamide) (1.0 eq.).

-

Solvent & Base: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Add finely ground potassium carbonate (K₂CO₃) (2.0 eq.).

-

Causality Note: Anhydrous conditions are preferred to prevent unwanted side reactions. Acetonitrile is an excellent choice due to its ability to dissolve the reactants and its appropriate boiling point for this reaction. K₂CO₃ is an inexpensive and effective inorganic base that is easily removed by filtration after the reaction.

-

-

Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

-

Expertise Note: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times. A slight excess ensures the complete consumption of the starting piperidine. Adding it dropwise helps to control any initial exotherm.

-

-

Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium bromide byproduct. Wash the solid residue with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-benzylpiperidine-4-carboxamide as an oil or a solid. The product can be purified further by column chromatography or recrystallization if necessary, but is often of sufficient purity for the subsequent salt formation step.

Caption: Workflow for the N-Benzylation of Isonipecotamide.

Step 2.2.2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude N-benzylpiperidine-4-carboxamide free base in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise until the solution becomes acidic (test with pH paper).

-

Trustworthiness Note: The hydrochloride salt will typically precipitate out of the solution as a white solid. The slow addition of acid ensures the formation of well-defined crystals and prevents trapping impurities.

-

-

Precipitation & Isolation: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities. Dry the product under vacuum to yield this compound.

Route 2: Synthesis via Amidation of N-Benzyl-4-piperidinecarboxylic Acid

This alternative route involves converting a carboxylic acid into a primary amide. This is a fundamental transformation in organic synthesis that requires the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by ammonia. A Chinese patent outlines a similar transformation as part of a larger synthesis.[6][7]

Principle and Mechanistic Insight

Direct reaction of a carboxylic acid with ammonia is generally unfavorable. Therefore, the carboxylic acid is first converted into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with ammonia (or ammonium hydroxide) in a nucleophilic acyl substitution reaction to form the stable carboxamide.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 7. Synthesis method of N-benzyl-4-piperidine formaldehyde (2020) | Hu Kun [scispace.com]

N-benzylpiperidine-4-carboxamide hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of N-benzylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound (CAS No: 101264-48-6). As a key intermediate in medicinal chemistry, understanding its structural and chemical properties is paramount for its effective application in the synthesis of complex pharmaceutical agents, including novel cholinesterase inhibitors for neurodegenerative disease research.[1] This document synthesizes data from spectroscopic analyses, outlines a validated synthetic pathway, and presents key physicochemical properties, offering a holistic view for researchers in drug discovery and development.

Introduction: A Pivotal Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in pharmaceutical development due to its prevalence in a wide array of bioactive molecules. The molecule's architecture combines the conformational rigidity of the piperidine ring with the synthetic versatility of the carboxamide and the steric and electronic influence of the N-benzyl group.

Its primary significance lies in its role as a versatile building block. The piperidine moiety is a common scaffold in centrally active agents, and modifications at the 4-position carboxamide and the N-benzyl group allow for systematic exploration of structure-activity relationships (SAR). Notably, derivatives of this scaffold have been investigated as potential treatments for Alzheimer's disease, acting as inhibitors of cholinesterase enzymes.[1] This guide delves into the foundational molecular characteristics that enable these applications, providing the technical basis for its rational use in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by the covalent and ionic interactions between its constituent parts. The core structure is N-benzylpiperidine-4-carboxamide, which is salified with hydrochloric acid to improve solubility and stability.[2]

-

Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In its chair conformation, substituents at the 4-position can adopt either axial or equatorial orientations, a key consideration for receptor binding interactions.

-

N-Benzyl Group: A benzyl substituent attached to the piperidine nitrogen. This group imparts lipophilicity and can engage in aromatic interactions (e.g., π-π stacking) with biological targets.

-

Carboxamide Moiety: A functional group at the 4-position, consisting of a carbonyl group bonded to a nitrogen atom. It is a crucial hydrogen bond donor and acceptor, vital for molecular recognition.

-

Hydrochloride Salt: The piperidine nitrogen, being the most basic site, is protonated, forming an ammonium salt with the chloride counter-ion. This enhances the compound's polarity and aqueous solubility.

The fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 101264-48-6 | [2][3] |

| Molecular Formula | C₁₃H₁₉ClN₂O | [2][3] |

| Molecular Weight | 254.75 g/mol | [2] |

| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [2] |

| Parent Compound | N-benzylpiperidine-4-carboxamide (CAS: 62992-68-1) | [2][4] |

| Synonyms | N-BENZYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE, N-Benzylpiperidine-4-carboxamide HCl | [2] |

Below is a diagram illustrating the logical relationship of the functional groups within the molecule.

Caption: Functional components of the title compound.

Synthesis and Characterization Workflow

The synthesis of N-benzylpiperidine-4-carboxamide is typically achieved through a multi-step sequence starting from readily available precursors like 4-piperidinecarboxylic acid. The final salt formation is a standard acid-base reaction. The causality behind this pathway is the strategic installation of the required functional groups while managing protecting groups and reaction conditions to maximize yield and purity.

The general synthetic workflow is depicted below.

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis. Causality Note: The choice of a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU is to activate the carboxylic acid for efficient amide bond formation under mild conditions, preventing side reactions.

-

Amide Coupling:

-

To a stirred solution of 4-piperidinecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at 0 °C for 20 minutes.

-

Add benzylamine (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-benzylpiperidine-4-carboxamide.

-

-

Purification of the Free Base:

-

Purify the crude product using column chromatography on silica gel to obtain the pure free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified N-benzylpiperidine-4-carboxamide in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique, complementary information, creating a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For N-benzylpiperidine-4-carboxamide HCl, the expected signals are:

-

Aromatic Protons: A multiplet in the ~7.2-7.4 ppm region, integrating to 5 protons, corresponding to the phenyl ring of the benzyl group.[5]

-

Benzyl CH₂: A singlet around ~3.5 ppm, integrating to 2 protons.[5]

-

Piperidine Protons: A series of complex multiplets between ~1.6 and ~3.0 ppm. The protonation of the piperidine nitrogen causes downfield shifts for adjacent protons compared to the free base.

-

Amide N-H: A broad singlet, which may appear between ~6.0 and ~8.0 ppm.

-

Piperidinium N-H: A very broad signal, often further downfield, due to the proton on the positively charged nitrogen.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3300 - 3500 | Stretching |

| N⁺-H (Piperidinium) | 2400 - 2700 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

Causality Note: The broad N⁺-H stretch is a hallmark of amine salts and provides strong evidence for the hydrochloride form of the molecule. The position of the Amide I band confirms the presence of the carboxamide functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Analysis Technique: Electrospray ionization (ESI) is typically used for polar, non-volatile molecules like this salt.

-

Expected Observation: In positive ion mode, the spectrum will not show the mass of the full salt, but rather the mass of the protonated parent compound (the free base), [M+H]⁺.

-

Molecular Ion Peak: For C₁₃H₁₈N₂O, the expected monoisotopic mass is 218.14 Da. Therefore, the primary peak observed will be at an m/z of approximately 219.15, corresponding to [C₁₃H₁₈N₂O + H]⁺.[7]

-

Key Fragmentation: A prominent fragment would likely result from the loss of the benzyl group (C₇H₇, 91 Da), a characteristic fragmentation pattern for N-benzyl compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

-

Health Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound is a synthetically valuable molecule with a well-defined structure. Its characterization relies on a synergistic application of NMR, FTIR, and MS, which together provide irrefutable evidence of its molecular composition and connectivity. The strategic combination of the piperidine scaffold, N-benzyl group, and a versatile carboxamide handle makes it an important precursor in the development of new chemical entities, particularly in the field of neuropharmacology. A thorough understanding of its synthesis and structural properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- Vertex AI Search. N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis.

- PubChem. This compound | C13H19ClN2O. National Institutes of Health.

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Santa Cruz Biotechnology. This compound | CAS 101264-48-6.

- PubChem. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO. National Institutes of Health.

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- PubChemLite. This compound (C13H18N2O).

- ResearchGate. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases.

- Guidechem. N-Benzylpiperidine-4-carboxaldehyde 22065-85-6 wiki.

- Asian Journal of Chemistry. Synthesis and characterization of donepezil hydrochloride.

- PubChem. 1-Benzylpiperidine-4-carboxamide | C13H18N2O. National Institutes of Health.

- RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

- ChemicalBook. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum.

- Key Organics. 101264-48-6 | N-Benzylpiperidine-4-carboxamide.

- ChemicalBook. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6.

- Sigma-Aldrich. N-Benzylpiperidine-4-carboxaldehyde 95%.

- PubMed. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. National Library of Medicine.

- ChemBK. N-Benzyl-4-piperidinecarbaldehyde.

- PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde.

Sources

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C13H18N2O) [pubchemlite.lcsb.uni.lu]

N-benzylpiperidine-4-carboxamide hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-benzylpiperidine-4-carboxamide hydrochloride

Abstract

This compound is a synthetic compound featuring two key pharmacophores: the N-benzylpiperidine moiety and a piperidine-4-carboxamide scaffold. While the specific mechanism of action for this particular hydrochloride salt is not extensively documented in public literature, its structural components are prevalent in a wide array of biologically active agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the mechanism of action of this and similar novel chemical entities. We will explore potential biological targets based on structure-activity relationships of related compounds and detail a phased experimental workflow, from in silico analysis to in vivo validation. This document serves as a roadmap for a thorough pharmacological investigation, complete with detailed protocols and data interpretation strategies.

Introduction: Unveiling the Potential of a Privileged Scaffold

The this compound molecule combines two structural motifs of significant interest in medicinal chemistry. The N-benzylpiperidine (N-BP) scaffold is a cornerstone in the design of CNS-active drugs, prized for its ability to engage in cation-π interactions with biological targets and its structural flexibility that allows for fine-tuning of physicochemical properties.[1][2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which features this core structure.[1][3] The piperidine-4-carboxamide moiety is also a versatile scaffold, found in therapeutic agents with diverse applications, including anticancer, antiviral, and antipsychotic activities.[4]

Given the established neuropharmacological relevance of its constituent parts, it is plausible that this compound may exhibit activity at CNS targets. This guide outlines a systematic approach to identify its primary molecular target(s), delineate the downstream signaling consequences of this interaction, and characterize its physiological effects.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the pharmacology of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

-

Cholinesterase Inhibition: The presence of the N-benzylpiperidine moiety, a key feature of the acetylcholinesterase (AChE) inhibitor Donepezil, suggests that the compound could inhibit AChE or butyrylcholinesterase (BuChE).[5][6] Inhibition of these enzymes would lead to increased levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism relevant to Alzheimer's disease.[6]

-

Monoamine Transporter Modulation: Derivatives of 4-benzylpiperidine have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine transporters.[7] Additionally, 4-benzylpiperidine carboxamides have been investigated as potential serotonin/norepinephrine reuptake inhibitors.[8] Therefore, this compound might modulate the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). Such activity is relevant for the treatment of depression and other neuropsychiatric disorders.[8]

-

Other CNS Receptor Interactions: The N-benzylpiperidine scaffold is known to interact with a variety of other CNS receptors. A comprehensive screening approach is warranted to explore potential interactions with G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

A Phased Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach, integrating computational, in vitro, and in vivo methodologies, is essential for a thorough characterization of a novel compound's mechanism of action.

Caption: Logical flow for data interpretation and synthesis.

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated, its chemical structure strongly suggests potential activity within the central nervous system. The systematic, hypothesis-driven approach outlined in this guide provides a robust framework for its pharmacological characterization. By integrating in silico, in vitro, and in vivo methodologies, researchers can effectively identify its primary molecular targets, understand its downstream functional consequences, and evaluate its physiological effects. This comprehensive approach is not only applicable to the compound but also serves as a valuable template for the broader field of novel psychoactive substance investigation and early-stage drug discovery.

References

-

Di Pietro, O., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7278. Available from: [Link]

-

DC Chemicals. N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]

-

Jastrzębska-Więsek, M., et al. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Archives of Toxicology, 95(12), 3649–3668. Available from: [Link]

-

LaMonte, G., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1431-1443.e10. Available from: [Link]

-

Das, P., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 48-58. Available from: [Link]

-

Kumar, A., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Available from: [Link]

-

Cufí, J., et al. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 24(23), 16723. Available from: [Link]

-

Loza-Mejía, M. A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 12345. Available from: [Link]

-

LookChem. Cas 22065-85-6,N-Benzylpiperidine-4-carboxaldehyde. Available from: [Link]

-

Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. Available from: [Link]

-

Wikipedia. 4-Benzylpiperidine. Available from: [Link]

-

Pichini, S., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 21(15), 5431. Available from: [Link]

-

da Silva, A. F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. Available from: [Link]

-

Luethi, D., & Liechti, M. E. (2020). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology, 11, 580422. Available from: [Link]

-

NPS Info. Molecular Mechanisms of Action of Novel Psychoactive Substances. Available from: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Kim, J., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(3), 297–306. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-benzylpiperidine-4-carboxamide hydrochloride literature review

An In-depth Technical Guide to N-benzylpiperidine-4-carboxamide Hydrochloride and its Derivatives: A Cornerstone for Neurological and Antiviral Drug Discovery

Abstract

The N-benzylpiperidine structural motif is a cornerstone in modern medicinal chemistry, recognized for its three-dimensional flexibility and its ability to engage in crucial cation-π interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, a key intermediate and a foundational scaffold for a multitude of pharmacologically active agents. We will dissect its chemical synthesis, focusing on the rationale behind key procedural steps, and explore its profound significance in drug discovery. The narrative will pivot from its role as a precursor to the Alzheimer's drug Donepezil to the broader therapeutic potential of its derivatives, which are being actively investigated as cholinesterase inhibitors, HIV-1 entry inhibitors, and monoamine reuptake modulators.[2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in the design of next-generation therapeutics.

The N-Benzylpiperidine Scaffold: A Privileged Structure in Drug Design

The N-benzylpiperidine motif is frequently utilized by medicinal chemists as a versatile tool to fine-tune both the efficacy and physicochemical properties of drug candidates.[1] Its inherent structural flexibility and the presence of the benzyl group allow for critical interactions with target proteins, making it a common feature in numerous approved drugs and clinical candidates.[1]

Chemical Identity: this compound

This compound serves as a fundamental building block. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for handling and subsequent reactions.

| Property | Value | Reference |

| CAS Number | 101264-48-6 | [5] |

| Molecular Formula | C₁₃H₁₉ClN₂O | [5][6] |

| Molecular Weight | 254.76 g/mol | [5] |

| Appearance | White to off-white solid or viscous liquid (for the free base) | [7] |

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. | [6] |

The Strategic Importance of the Carboxamide Linker

In the development of drug candidates, ester-containing molecules can be susceptible to hydrolysis by esterase enzymes in the body, leading to rapid metabolism and reduced bioavailability. A common medicinal chemistry strategy is to replace an ester linker with a more metabolically robust amide linker.[2][8] The carboxamide group in N-benzylpiperidine-4-carboxamide is significantly more resistant to enzymatic cleavage. Furthermore, the amide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), providing additional points of interaction to secure the molecule within a target's binding pocket.[8]

Synthesis and Chemical Landscape

The synthesis of this compound is a multi-step process that hinges on the reliable formation of its key precursors. The most common and versatile intermediate is N-benzylpiperidine-4-carboxaldehyde.[9]

Synthetic Workflow: From Precursor to Final Compound

The general synthetic strategy involves the formation of the core N-benzylpiperidine ring, followed by the functionalization at the 4-position to introduce the carboxamide group, and finally, salt formation. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic workflow for N-benzylpiperidine-4-carboxamide HCl.

Experimental Protocol: Synthesis of the Key Intermediate, 1-benzylpiperidine-4-carboxaldehyde

This protocol is adapted from established literature procedures for the controlled reduction of a piperidine ester to its corresponding aldehyde.[10]

Rationale: The choice of Diisobutylaluminum hydride (DIBAL-H) at a low temperature (-78 °C) is critical. DIBAL-H is a powerful reducing agent, but at this temperature, it provides a controlled, partial reduction of the ester to the aldehyde. Allowing the reaction to warm prematurely would result in over-reduction to the corresponding alcohol, N-benzyl-4-piperidinemethanol, which is a common byproduct.[11]

Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) dissolved in anhydrous toluene (approx. 0.1 M solution).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add a solution of DIBAL-H (1.5 M in toluene, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Quenching: Quench the reaction by slowly adding methanol (MeOH) while the solution is still at -78 °C. This step is crucial for safely neutralizing the reactive aluminum hydride species.

-

Workup: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours. The resulting mixture is often a gel-like precipitate of aluminum salts. Filter this solid through a pad of diatomaceous earth (Celite) and wash thoroughly with methanol or ethyl acetate.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-benzylpiperidine-4-carboxaldehyde, which can be used directly in the next step or purified by vacuum distillation.[10]

Pharmacological Significance and Applications

The N-benzylpiperidine-4-carboxamide scaffold is a launching point for drugs targeting several distinct pathologies, most notably Alzheimer's disease.

Primary Application: Cholinesterase Inhibition for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft. Inhibiting AChE increases the levels and duration of action of ACh, providing symptomatic relief.[8]

The drug Donepezil is a potent AChE inhibitor, and its structure is built upon the N-benzylpiperidine core.[8] The N-benzyl group engages in a crucial cation-π interaction with the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine ring helps to position the rest of the molecule within the enzyme's active site gorge.[1] Researchers have synthesized numerous derivatives of N-benzylpiperidine-4-carboxamide to create novel AChE inhibitors with improved potency and selectivity.[2][12]

Caption: Binding of an N-benzylpiperidine derivative within the AChE active site.

Inhibitory Activity of N-benzylpiperidine Carboxamide Derivatives:

| Compound | Target | IC₅₀ (µM) | Source |

| Derivative 28 | Acetylcholinesterase (AChE) | 0.41 ± 1.25 | [2] |

| Derivative 20 | Acetylcholinesterase (AChE) | 5.94 ± 1.08 | [2] |

| Derivative 4e | Acetylcholinesterase (AChE) | 16.07 | |

| Derivative 4e | Butyrylcholinesterase (BuChE) | 15.16 |

Note: Derivatives 28 and 20 are 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, respectively.[2]

Emerging Therapeutic Applications

-

HIV-1 Inhibition: Researchers have modified piperidine-4-carboxamides to act as CCR5 antagonists. The CCR5 co-receptor is used by the most common strains of HIV-1 to enter host T-cells. A derivative, TAK-220, showed potent inhibition of HIV-1 replication with a mean EC₅₀ of 1.1 nM.[3]

-

Depression Treatment: The monoamine hypothesis of depression suggests a depletion of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4] By modifying the substituents on the carboxamide nitrogen of the 4-benzylpiperidine scaffold, researchers have been able to develop compounds that act as triple reuptake inhibitors, simultaneously blocking the transporters for 5-HT, NE, and DA.[4]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the N-benzylpiperidine-4-carboxamide scaffold has yielded crucial insights into the structural requirements for targeting different proteins.

-

The N-Benzyl Group: This group is critical for AChE inhibition, providing key cation-π interactions.[1][13]

-

The Carboxamide Linker: Replacing esters with amides generally increases metabolic stability.[2]

-

The Amide Substituent (R-group): This is the primary point of diversification for altering target selectivity.

-

For AChE inhibition , bulky, heterocyclic R-groups often enhance potency.[2]

-

For monoamine reuptake inhibition , diphenyl or biphenyl substitutions at the R-position strongly influence which transporter (SERT, NET, or DAT) is inhibited most effectively.[4] For instance, compounds with a biphenyl ring tend to show higher inhibition of the serotonin and norepinephrine transporters.[4]

-

Lead Optimization Workflow

The process of evolving the simple N-benzylpiperidine-4-carboxamide core into a potent and selective drug candidate follows a logical workflow.

Caption: A typical lead optimization workflow for the scaffold.

Conclusion and Future Directions

This compound, while a simple molecule, represents a highly valuable and privileged scaffold in medicinal chemistry. Its true power lies in its utility as a foundational building block for more complex, biologically active agents. Its structural features are ideally suited for targeting enzymes and receptors within the central nervous system, as evidenced by its central role in the development of cholinesterase inhibitors for Alzheimer's disease.[2][8]

Future research will likely focus on developing multi-target-directed ligands based on this scaffold, aiming to address the complex pathophysiology of neurodegenerative diseases by simultaneously modulating multiple targets (e.g., AChE, BACE1, and biometal chelation).[12] The continued exploration of new R-group substitutions on the carboxamide nitrogen will undoubtedly unlock novel therapeutic agents for a wide range of diseases, reaffirming the enduring importance of the N-benzylpiperidine core in drug discovery.

References

- Vertex AI Search. (n.d.). N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis.

- van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.

- ResearchGate. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease | Request PDF.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Guidechem. (n.d.). N-Benzylpiperidine-4-carboxaldehyde 22065-85-6 wiki.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 101264-48-6.

- Firoozpour, L., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258.

- PubChem. (n.d.). This compound | C13H19ClN2O.

- Takashima, K., et al. (n.d.). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Sigma-Aldrich.

- Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384.

- PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde.

- Choi, H., et al. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. innospk.com [innospk.com]

- 10. prepchem.com [prepchem.com]

- 11. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 12. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to N-Benzylpiperidine-4-carboxamide Hydrochloride

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Single Molecule

In the landscape of medicinal chemistry, the discovery of a novel compound is rarely a singular event. It is, more often, the culmination of systematic exploration, a deeper understanding of structure-activity relationships, and the strategic refinement of existing molecular frameworks. The story of N-benzylpiperidine-4-carboxamide hydrochloride is not one of a dramatic, isolated breakthrough, but rather of its emergence as a key player in the ever-evolving quest for new therapeutic agents. This guide delves into the technical intricacies of this compound, from its rational design and synthesis to its characterization and potential as a cornerstone for future drug discovery. While the specific historical moment of its first synthesis is not prominently documented, its significance lies in its embodiment of the N-benzylpiperidine motif, a privileged scaffold in modern pharmacology.[1] This document serves as a comprehensive resource for researchers seeking to understand and leverage the potential of this versatile molecule.

The Strategic Importance of the N-Benzylpiperidine Moiety

The N-benzylpiperidine (N-BP) structural motif is a cornerstone in drug discovery, valued for its inherent structural flexibility and three-dimensional character.[1] Its frequent incorporation into pharmaceutical agents stems from its ability to engage in crucial cation-π interactions with target proteins, a key factor in optimizing both efficacy and physicochemical properties.[1] This motif serves as a versatile platform for medicinal chemists to fine-tune potency and mitigate toxicity.[1]

The piperidine ring, a saturated heterocycle, is one of the most frequently utilized moieties in the development of small bioactive molecules.[2] When combined with a benzyl group on the nitrogen atom, it creates a scaffold that is prevalent in a wide array of approved drugs and clinical candidates.[1] A notable example is Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease, which features an N-benzylpiperidine core.[2][3] The exploration of derivatives of this core structure continues to yield promising candidates for various therapeutic targets.

The introduction of a carboxamide group at the 4-position of the piperidine ring, as seen in N-benzylpiperidine-4-carboxamide, adds another layer of functionality. The amide group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] This has led to the investigation of N-benzylpiperidine carboxamide derivatives for a range of applications, including their potential as antibacterial, antifungal, antiviral, and antipsychotic agents.[2]

Synthesis and Physicochemical Characterization

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol provides a representative synthetic route, drawing upon established methodologies for the synthesis of related N-benzylpiperidine derivatives.

Representative Synthetic Pathway

The synthesis can be conceptualized as a sequence of reactions starting from 4-piperidinecarboxylic acid. While a specific patent for the direct synthesis of the hydrochloride salt of the carboxamide was not identified, a plausible route can be inferred from related syntheses. A general pathway involves the formation of the N-benzylpiperidine core followed by amidation and subsequent salt formation.

A related compound, N-benzyl-4-piperidinecarboxaldehyde, is synthesized from 4-piperidinecarboxylic acid through esterification, N-alkylation with benzyl bromide, hydrolysis, acylation to the amide, dehydration to the nitrile, and finally reduction to the aldehyde.[4] A similar strategy can be adapted for the synthesis of the target carboxamide.

Diagram of the Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical protocol based on established chemical principles for the synthesis of similar compounds.

Step 1: N-Benzylation of Methyl 4-piperidinecarboxylate Hydrochloride

-

To a solution of methyl 4-piperidinecarboxylate hydrochloride in a suitable organic solvent (e.g., toluene), add a base such as triethylamine. The molar ratio of the starting material, benzyl bromide, and triethylamine is typically optimized (e.g., 1:1.2:2).[4]

-

Add benzyl bromide to the reaction mixture.

-

Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the reaction mixture and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by extraction. Dissolve the residue in water and extract with an organic solvent like ethyl acetate.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-benzyl-4-piperidinecarboxylic acid methyl ester as an oil.[4]

Step 2: Amidation of the Ester

-

Dissolve the N-benzyl-4-piperidinecarboxylic acid methyl ester in a suitable solvent (e.g., methanol).

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure to obtain the crude N-benzylpiperidine-4-carboxamide.

-

The product can be purified by recrystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified N-benzylpiperidine-4-carboxamide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-